N-(4-chlorophenethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
Description
Structure and Key Features
The compound N-(4-chlorophenethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide features a thiazole core substituted at position 4 with an acetamide group bearing a 4-chlorophenethyl chain. At position 2 of the thiazole, a 3-cyclohexylureido moiety is attached. This structure combines lipophilic (cyclohexyl, chlorophenethyl) and hydrogen-bonding (ureido, acetamide) groups, which may influence solubility, bioavailability, and target binding .
Thiazole Formation: Cyclocondensation of thiourea derivatives with α-haloketones or esters, as seen in the synthesis of 2-amino-4-(chloromethyl)thiazole .
Acetamide Coupling: Reaction of the thiazole amine with chloroacetyl chloride or activated esters, similar to methods used for N-(4-chlorophenyl)acetamide derivatives .
Ureido Introduction: The cyclohexylureido group could be added via reaction with cyclohexyl isocyanate, a strategy employed in other urea-functionalized thiazoles .
Potential Applications Thiazole-acetamide derivatives are widely explored for antimicrobial, anticancer, and kinase inhibitory activities . The chloro and cyclohexyl groups may enhance membrane permeability or target selectivity compared to simpler analogs.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2S/c21-15-8-6-14(7-9-15)10-11-22-18(26)12-17-13-28-20(24-17)25-19(27)23-16-4-2-1-3-5-16/h6-9,13,16H,1-5,10-12H2,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAATFQOGCYPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs from the evidence and their structural differences are summarized below:
Key Differentiators of the Target Compound
- Cyclohexylureido Group: Unlike chlorophenyl or morpholino substituents, this group introduces significant lipophilicity and steric bulk, which may improve blood-brain barrier penetration or kinase inhibition (cf. CDK9 inhibitors in ).
- 4-Chlorophenethyl Chain : Compared to simpler acetamides (e.g., ’s N-(4-phenyl-2-thiazolyl)acetamide), this chain may enhance binding to hydrophobic enzyme pockets .
Q & A
Q. What are the standard synthetic routes for N-(4-chlorophenethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones or α-bromoacetates under reflux conditions (e.g., ethanol, 70–80°C) .
- Ureido group introduction : Reaction of the thiazole intermediate with 3-cyclohexylisocyanate in anhydrous dichloromethane (DCM) using triethylamine as a base .
- Final acylation : Coupling of the thiazole-ureido intermediate with 4-chlorophenethylamine via EDC/HOBt-mediated amidation . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integrity (e.g., ureido NH at δ 8.2–8.5 ppm, thiazole C-H at δ 7.1–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 475.12) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases relevant to inflammatory pathways .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?
Discrepancies may arise from:
- Solubility limitations : Use DMSO stocks ≤0.1% v/v and confirm compound stability via LC-MS .
- Metabolic instability : Perform hepatic microsome assays to assess CYP450-mediated degradation .
- Off-target effects : Combine siRNA knockdown with proteome profiling to identify secondary targets .
Q. What strategies optimize the compound’s selectivity for kinase targets?
- Structure-Activity Relationship (SAR) : Modify substituents on the cyclohexylureido group (Table 1) :
| Substituent | Kinase Inhibition (IC, nM) | Selectivity Index (vs. Off-target) |
|---|---|---|
| Cyclohexyl (parent) | 48 ± 3.2 | 12.5 |
| tert-Butyl | 62 ± 4.1 | 8.7 |
| 4-Fluorophenyl | 29 ± 2.8 | 18.9 |
- Molecular Docking : Use AutoDock Vina to prioritize derivatives with enhanced hydrogen bonding to kinase ATP pockets .
Q. How can X-ray crystallography resolve ambiguities in the compound’s binding mode?
- Co-crystallization : Soak crystals of target proteins (e.g., EGFR kinase) with the compound at 10 mM in 20% PEG 3350 .
- SHELX refinement : Apply SHELXL for structure solution, leveraging high-resolution (<1.8 Å) data to map electron density at the active site .
- Validation : Cross-validate with mutagenesis (e.g., T790M mutation in EGFR) to confirm critical binding interactions .
Q. What computational methods predict metabolic liabilities of this compound?
- In silico ADMET : Use SwissADME to assess CYP450 substrate likelihood and blood-brain barrier permeability .
- MetaSite : Predict phase I metabolites (e.g., hydroxylation at the cyclohexyl group) for LC-MS/MS tracking .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability in aqueous and lipid bilayer environments .
Methodological Considerations
Q. How should researchers address low yields in the final acylation step?
- Activation Reagents : Replace EDC/HOBt with T3P® (propylphosphonic anhydride) to improve coupling efficiency .
- Solvent Optimization : Switch from DCM to DMF for better solubility of hydrophobic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min at 100°C, achieving >85% yield .
Q. What protocols validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Incubate cells with 10 µM compound, lyse, and quantify target protein stability via Western blot after heat denaturation .
- Click Chemistry : Incorporate an alkyne handle into the compound for CuAAC-based pulldown and proteomic identification .
Data Interpretation and Reporting
Q. Q. How to reconcile conflicting IC values across independent studies?
- Assay Standardization : Use identical cell lines (e.g., ATCC-validated HeLa) and normalize to reference inhibitors (e.g., staurosporine for kinases) .
- Data Reporting : Include Hill slopes and R values for dose-response curves to assess assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
